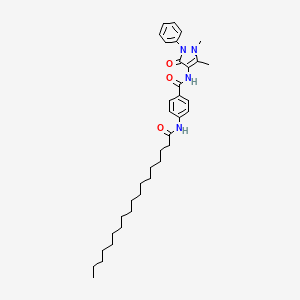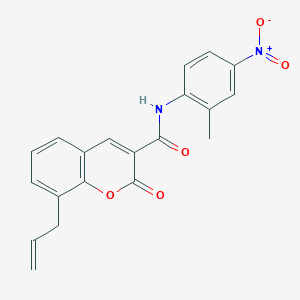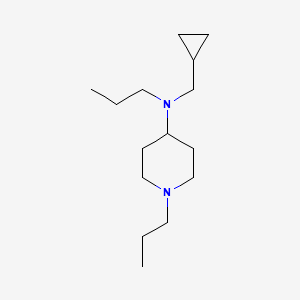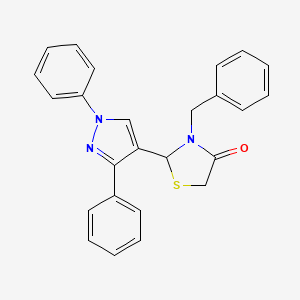![molecular formula C15H15ClO3 B5126642 1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5126642.png)
1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene, commonly known as Bisphenol-O (BPO), is a chemical compound that has been widely used in scientific research. BPO is a derivative of bisphenol A (BPA) and has been found to have similar properties. BPO is a colorless solid that is soluble in organic solvents and has a molecular weight of 316.8 g/mol.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene is similar to that of BPA. This compound binds to estrogen receptors (ERs) and activates the transcription of estrogen-responsive genes. This compound has been found to have a higher affinity for ERβ than ERα, which may contribute to its weaker estrogenic activity. This compound has also been found to have anti-estrogenic activity, possibly through its ability to bind to ERs and prevent the binding of other estrogenic compounds.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can stimulate the proliferation of breast cancer cells and alter the expression of genes involved in cell cycle regulation and apoptosis. This compound has also been found to affect the expression of genes involved in lipid metabolism and insulin signaling in liver cells. In vivo studies have shown that this compound can cause developmental abnormalities and reproductive toxicity in zebrafish and rodents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene has several advantages for use in lab experiments. This compound is a stable and readily available compound that can be easily synthesized or purchased from chemical suppliers. This compound has also been well characterized in terms of its chemical and physical properties, as well as its biological activity. However, this compound also has some limitations for use in lab experiments. This compound has a relatively low potency compared to other BPA derivatives, which may limit its usefulness for certain applications. This compound also has a relatively short half-life in vivo, which may limit its ability to mimic the effects of BPA in animal models.
Direcciones Futuras
There are several future directions for research on 1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene. One area of research is to investigate the potential health effects of this compound exposure in humans. This compound has been detected in human urine and serum samples, but the levels of exposure and potential health effects are not well understood. Another area of research is to develop more sensitive and specific analytical methods for detecting BPA derivatives in environmental samples. This could help to better understand the sources and pathways of BPA exposure in the environment. Finally, there is a need for more research on the mechanisms of action and biological effects of this compound, particularly in relation to its anti-estrogenic activity and potential health effects.
Métodos De Síntesis
1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene can be synthesized from 2-methoxyphenol and 3-chlorophenol via a Williamson ether synthesis reaction. The reaction involves the use of a strong base, such as sodium hydride or potassium hydride, to deprotonate the phenols and allow for the formation of the ether bond. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene has been widely used in scientific research as a model compound for studying the estrogenic and anti-estrogenic effects of BPA derivatives. This compound has been found to have similar estrogenic activity as BPA, but with a lower potency. This compound has also been used as a reference compound for developing analytical methods for detecting BPA derivatives in environmental samples.
Propiedades
IUPAC Name |
1-chloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c1-17-14-7-2-3-8-15(14)19-10-9-18-13-6-4-5-12(16)11-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRDACWQTVUMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-fluorophenyl)propyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5126570.png)


![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinol](/img/structure/B5126594.png)

![8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5126620.png)

![4-[4-(trifluoromethoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5126629.png)
![1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5126646.png)
![3-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5126654.png)

![cyclohexyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5126657.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5126665.png)